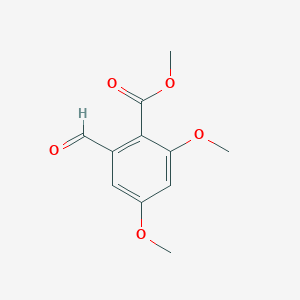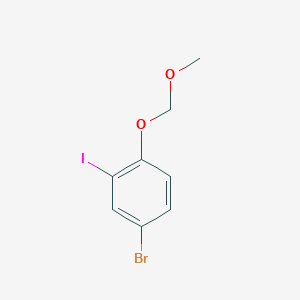
Tetrakis(4-ethynylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-ethynylphenyl)silane is an organosilicon compound characterized by the presence of four ethynylphenyl groups attached to a central silicon atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(4-ethynylphenyl)silane is typically synthesized via the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)silane with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara coupling reaction remains the most common approach. This method is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(4-ethynylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Tetrakis(4-ethynylphenyl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tetrakis(4-ethynylphenyl)silane is largely dependent on its application. In the context of microporous organic polymers, the compound acts as a monomer that forms a porous network through polymerization reactions. The ethynyl groups facilitate the formation of strong covalent bonds, resulting in a stable and rigid polymer structure . In drug delivery systems, the compound’s ability to form nanoparticles allows for efficient encapsulation and release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Tetrakis(4-ethynylphenyl)methane: Similar structure but with a central carbon atom instead of silicon.
Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of ethynyl groups.
Uniqueness: Tetrakis(4-ethynylphenyl)silane is unique due to the presence of ethynyl groups, which provide enhanced reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials with high surface areas and selective adsorption properties .
Propriétés
Formule moléculaire |
C32H20Si |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
tetrakis(4-ethynylphenyl)silane |
InChI |
InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |
Clé InChI |
KLDGWROBZSJZOH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



